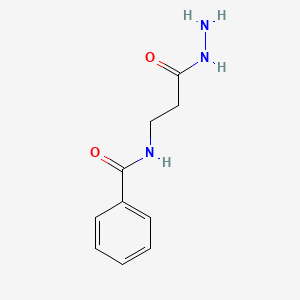

N-(3-hydrazino-3-oxopropyl)benzamide

描述

Significance of Benzamide (B126) and Hydrazine (B178648) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The benzamide moiety is a recurring feature in a multitude of approved pharmaceutical agents, underscoring its value as a privileged scaffold in drug design. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows for effective binding to a wide array of biological targets. This versatility has led to the development of benzamide-containing drugs with a broad spectrum of therapeutic applications, including antipsychotic, antiemetic, and anticancer properties. For instance, substituted benzamides have been successfully developed as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and have emerged as important targets in cancer therapy. ontosight.aimdpi.com

Similarly, the hydrazine scaffold and its derivatives, particularly hydrazides and hydrazones, are of paramount importance in medicinal chemistry. The nitrogen-nitrogen bond in hydrazine-containing compounds imparts unique chemical properties that facilitate their interaction with various biological molecules. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular effects. chemmethod.com The ability of the hydrazide-hydrazone group to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its diverse pharmacological profile.

The combination of these two powerful pharmacophores within a single molecular framework, as seen in N-(3-hydrazino-3-oxopropyl)benzamide, presents a compelling strategy for the discovery of novel bioactive compounds.

Rationale for Dedicated Research on this compound Derivatives

The focused investigation into derivatives of this compound is driven by the principle of molecular hybridization, a drug design strategy that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. The core structure of this compound serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Researchers hypothesize that by modifying the benzamide ring with various substituents or by converting the terminal hydrazine group into different hydrazones, it may be possible to fine-tune the compound's biological activity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its binding affinity to a specific biological target.

While specific, in-depth research focusing exclusively on a broad range of this compound derivatives and their biological activities is not extensively documented in publicly available literature, the foundational principles of medicinal chemistry strongly support the rationale for such investigations. Studies on closely related benzamide-hydrazide structures have shown promise in various therapeutic areas. For instance, a quantitative structure-activity relationship (QSAR) study on a series of benzylidene hydrazine benzamides revealed their potential as anticancer agents against human lung cancer cell lines. mdpi.com This highlights the potential for discovering novel therapeutic agents through the exploration of derivatives of the core this compound scaffold.

The synthesis and evaluation of a library of this compound derivatives could lead to the identification of novel compounds with significant therapeutic potential across a range of diseases, from infectious diseases to cancer. The inherent versatility of the benzamide and hydrazine scaffolds provides a rich chemical space for exploration and drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-hydrazinyl-3-oxopropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-9(14)6-7-12-10(15)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNLFXKHHAOTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations of N 3 Hydrazino 3 Oxopropyl Benzamide

Established Synthetic Routes for the N-(3-hydrazino-3-oxopropyl)benzamide Core Structure

While specific literature detailing a standardized, established route for this compound is not extensively documented, its synthesis can be logically deduced from common organic chemistry principles and established methods for the formation of amide and hydrazide functionalities. A plausible and widely applicable approach involves the hydrazinolysis of a corresponding ester precursor.

Precursor Synthesis and Intermediate Derivations

The primary precursor for the synthesis of this compound is the ethyl or methyl ester of N-benzoyl-β-alanine. This intermediate can be synthesized through several well-established methods. One common approach is the Schotten-Baumann reaction, where β-alanine is treated with benzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting N-benzoyl-β-alanine can then be esterified using standard methods, for example, by reacting it with ethanol (B145695) or methanol (B129727) in the presence of a catalytic amount of strong acid like sulfuric acid.

Alternatively, the ester of β-alanine can be directly acylated with benzoyl chloride. This method requires careful control of reaction conditions to avoid side reactions, but it can be an efficient route to the desired precursor.

The selection of the ester group (e.g., methyl or ethyl) can influence the subsequent hydrazinolysis step, with methyl esters often being more reactive. The purity of this intermediate is crucial for the successful synthesis of the final product.

Elucidation of Reaction Mechanisms and Optimized Conditions

The core reaction for the formation of this compound from its ester precursor is hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine (B178648) (or hydrazine hydrate) on the electrophilic carbonyl carbon of the ester group.

The reaction mechanism proceeds as follows:

The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

This intermediate then collapses, with the expulsion of the alkoxy group (e.g., ethoxide or methoxide) as a leaving group.

A proton transfer step then yields the final product, this compound, and an alcohol byproduct.

For optimal yields and purity, several reaction conditions need to be carefully controlled:

Solvent: The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which can dissolve both the ester precursor and hydrazine hydrate (B1144303).

Temperature: The reaction is often performed at reflux to increase the reaction rate. However, the temperature should be controlled to prevent the degradation of reactants and products.

Reaction Time: The reaction time can vary depending on the reactivity of the ester and the reaction temperature. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is advisable.

Stoichiometry: An excess of hydrazine hydrate is generally used to drive the reaction to completion and to minimize the formation of byproducts.

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent to remove any unreacted starting materials and byproducts.

Novel Synthetic Route Development

While the hydrazinolysis of an ester is a conventional approach, other novel synthetic routes could be explored. One such possibility involves the use of coupling agents. N-benzoyl-β-alanine could be directly coupled with hydrazine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method would proceed through an activated ester or a similar intermediate, which then reacts with hydrazine. This approach might offer milder reaction conditions and could be advantageous for sensitive substrates.

Another potential route could involve the use of activated amide systems. For instance, an N-acyl-activated derivative of N-benzoyl-β-alanine could be reacted with hydrazine. researchgate.net This method has been shown to be effective for the synthesis of other acyl hydrazides. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be strategically introduced at both the benzamide (B126) and hydrazino moieties.

Strategic Derivatization at the Benzamide Moiety

The benzamide moiety offers a prime site for derivatization. By starting with substituted benzoyl chlorides in the initial acylation step, a wide array of analogues can be synthesized. The substituents on the phenyl ring can be varied in terms of their electronic properties (electron-donating or electron-withdrawing) and steric bulk.

| Substituent on Benzoyl Chloride | Resulting Analogue |

| 4-Nitrobenzoyl chloride | N-(3-hydrazino-3-oxopropyl)-4-nitrobenzamide |

| 4-Methoxybenzoyl chloride | N-(3-hydrazino-3-oxopropyl)-4-methoxybenzamide |

| 4-Chlorobenzoyl chloride | 4-chloro-N-(3-hydrazino-3-oxopropyl)benzamide |

| 2-Methylbenzoyl chloride | N-(3-hydrazino-3-oxopropyl)-2-methylbenzamide |

These modifications can be used to probe the influence of electronic and steric factors on the chemical and biological properties of the resulting compounds. The synthetic methodology would remain largely the same as for the parent compound, with adjustments to reaction conditions potentially required based on the reactivity of the substituted benzoyl chloride.

Targeted Modifications of the Hydrazino Moiety

The hydrazino moiety is another key site for derivatization, offering opportunities to introduce a variety of functional groups.

N'-Alkylation and N'-Arylation: The terminal nitrogen of the hydrazide can be alkylated or arylated. For instance, reductive amination with aldehydes or ketones can introduce alkyl groups. nih.gov The resulting hydrazone intermediate can be reduced to the corresponding N'-alkylated derivative. nih.gov N'-arylation can be achieved through coupling reactions with aryl halides, often catalyzed by copper or palladium complexes. organic-chemistry.org

Formation of Hydrazones: The hydrazide can readily react with aldehydes and ketones to form stable hydrazones. This reaction is typically acid-catalyzed and is a versatile method for introducing a wide range of substituents. The choice of the carbonyl compound determines the nature of the substituent at the hydrazone nitrogen.

Synthesis of Heterocyclic Derivatives: The hydrazide functionality is a versatile precursor for the synthesis of various heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with orthoesters can yield oxadiazoles. These transformations significantly expand the chemical diversity of the derivatives.

| Reagent | Resulting Derivative Type |

| Aldehyde/Ketone | Hydrazone |

| Alkyl halide | N'-Alkyl hydrazide |

| Aryl halide | N'-Aryl hydrazide |

| 1,3-Dicarbonyl compound | Pyrazole derivative |

| Orthoester | Oxadiazole derivative |

These targeted modifications allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Alterations and Substitutions on the Oxopropyl Linker

The oxopropyl linker in this compound, the three-carbon chain connecting the benzamide and hydrazide moieties, presents a versatile scaffold for chemical modification. Alterations and substitutions on this linker can significantly influence the molecule's conformational flexibility, polarity, and biological activity. Research in this area, while not extensively documented for this specific molecule, can be extrapolated from synthetic strategies applied to analogous N-substituted benzamides and related structures. researchgate.net

Introduction of Alkyl and Aryl Substituents:

One common modification involves the introduction of alkyl or aryl substituents on the α- or β-carbons of the oxopropyl linker. This can be achieved by starting with appropriately substituted building blocks. For instance, instead of using 3-aminopropanoic acid or its derivatives, one could employ 3-amino-2-methylpropanoic acid or 3-amino-3-phenylpropanoic acid in the initial synthetic steps. These substitutions can introduce steric bulk, which may influence the molecule's binding affinity to biological targets.

Functional Group Interconversion:

The oxopropyl linker can also be a site for the introduction of various functional groups. For example, a hydroxyl group could be introduced to increase polarity and potential for hydrogen bonding. This could be accomplished through synthetic routes involving intermediates with a protected hydroxyl group on the linker. Subsequent deprotection would yield the desired hydroxylated analogue.

Table 1: Potential Modifications of the Oxopropyl Linker and Their Rationale

| Modification Type | Example Substituent | Rationale for Modification | Potential Synthetic Precursor |

| Alkylation | Methyl (-CH3) | Introduce steric bulk, modify lipophilicity | 3-Amino-2-methylpropanoic acid |

| Arylation | Phenyl (-C6H5) | Enhance aromatic interactions, increase rigidity | 3-Amino-3-phenylpropanoic acid |

| Hydroxylation | Hydroxyl (-OH) | Increase polarity, introduce hydrogen bonding capability | 3-Amino-2-hydroxypropanoic acid |

| Fluorination | Fluoro (-F) | Alter electronic properties, enhance metabolic stability | 3-Amino-2-fluoropropanoic acid |

These modifications allow for the fine-tuning of the molecule's properties, a crucial aspect in drug design and materials science. The choice of synthetic route would depend on the desired substituent and its compatibility with the existing functional groups in the molecule.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. chemmethod.com The synthesis of this compound can be made more sustainable by considering greener solvents, catalysts, and reaction conditions.

Solvent-Free and Microwave-Assisted Synthesis:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of solvent-free reaction conditions or microwave irradiation. minarjournal.com For instance, the amidation step to form the benzamide linkage could potentially be carried out under solvent-free conditions by heating a mixture of the carboxylic acid and the amine. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. minarjournal.com Research on the synthesis of hippuric hydrazones has demonstrated the effectiveness of microwave irradiation and solvent-free conditions. minarjournal.com

Use of Greener Solvents:

When a solvent is necessary, the choice of a green solvent is crucial. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of environmentally benign solvents that could be explored for the synthesis of this compound. chemmethod.com The use of PEG has been reported for the synthesis of benzimidazoles, highlighting its potential in related heterocyclic syntheses. chemmethod.com

Catalytic Approaches:

The use of catalysts can enhance reaction efficiency and reduce waste. For the amide bond formation, boric acid has been investigated as a green catalyst. walisongo.ac.id Similarly, for the formation of the hydrazide, a catalytic amount of acid or base is often sufficient, avoiding the need for stoichiometric reagents. The development of reusable catalysts is a key area of green chemistry research that could be applied to the synthesis of this compound.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for this compound Synthesis

| Synthetic Step | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Amide Formation | Use of coupling reagents (e.g., DCC), chlorinated solvents | Boric acid catalysis, solvent-free conditions | Reduced waste, avoidance of hazardous reagents and solvents walisongo.ac.id |

| Hydrazide Formation | Reaction with hydrazine hydrate in alcohol | Microwave-assisted synthesis, use of greener solvents (e.g., water, ethanol) | Faster reaction times, reduced energy consumption minarjournal.com |

| Overall Process | Multi-step synthesis with purification by chromatography | One-pot synthesis, crystallization for purification | Higher atom economy, reduced solvent waste |

The exploration and adoption of these green chemistry principles can lead to more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Hydrazino 3 Oxopropyl Benzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For N-(3-hydrazino-3-oxopropyl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between δ 7.4 and 7.9 ppm. The ortho-protons (adjacent to the carbonyl group) are likely to be the most deshielded due to the electron-withdrawing nature of the amide, while the meta- and para-protons will resonate at slightly higher fields.

The protons of the propyl chain would present as two methylene (B1212753) groups (-CH₂-) and would be expected to show characteristic triplet or multiplet patterns due to spin-spin coupling. The methylene group adjacent to the benzamide (B126) nitrogen is expected to be deshielded compared to the one adjacent to the hydrazide group. The amide (N-H) and hydrazide (N-H and -NH₂) protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho) | 7.8 - 7.9 | Doublet | ~ 7-8 |

| Aromatic (meta) | 7.4 - 7.6 | Triplet | ~ 7-8 |

| Aromatic (para) | 7.4 - 7.6 | Triplet | ~ 7-8 |

| -CH₂- (adjacent to benzamide N) | ~ 3.5 | Triplet | ~ 6-7 |

| -CH₂- (adjacent to hydrazide C=O) | ~ 2.5 | Triplet | ~ 6-7 |

| Amide N-H | Variable (broad) | Singlet | - |

| Hydrazide N-H | Variable (broad) | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the benzamide and hydrazide groups are expected to be the most downfield signals, typically appearing in the range of δ 165-175 ppm. The aromatic carbons will resonate in the δ 127-135 ppm region, with the ipso-carbon (the carbon attached to the amide group) being distinct. The two methylene carbons of the propyl chain will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzamide C=O | ~ 167 |

| Hydrazide C=O | ~ 172 |

| Aromatic (ipso) | ~ 134 |

| Aromatic (ortho) | ~ 128 |

| Aromatic (meta) | ~ 127 |

| Aromatic (para) | ~ 131 |

| -CH₂- (adjacent to benzamide N) | ~ 38 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. Crucially, it would also show a correlation between the two methylene groups of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be rich in information due to the presence of multiple functional groups. The N-H stretching vibrations of the amide and hydrazide groups would likely appear as broad bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibrations of the two carbonyl groups (amide and hydrazide) are expected to be strong and distinct, typically appearing in the 1630-1680 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Expected FT-IR Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amide & Hydrazide) | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C=O Stretch (Hydrazide) | 1630 - 1660 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar and symmetric bonds often show strong signals in Raman spectra. The aromatic ring vibrations, particularly the ring breathing mode, are expected to be prominent in the Raman spectrum of this compound. The C=C stretching vibrations of the benzene ring would also be clearly visible. The symmetric stretching of the C-C bonds in the propyl chain may also be observable.

Expected Raman Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic Ring Breathing | ~ 1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass, providing confirmation of its elemental composition. For this compound (C₁₀H₁₃N₃O₂), HRMS would yield a highly accurate mass measurement, distinguishing it from other molecules with the same nominal mass. Furthermore, fragmentation analysis within an HRMS experiment would provide valuable structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of the benzamide and hydrazino-oxopropyl moieties.

Hypothetical HRMS Data Table for this compound:

| Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Mass Error (ppm) | Elemental Composition |

| 208.1086 | Data not available | Data not available | C₁₀H₁₄N₃O₂ |

This table illustrates the type of data an HRMS analysis would provide. Currently, no specific experimental HRMS data for this compound has been found in publicly accessible scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of information about its molecular structure and how the molecules interact with each other in the solid state.

Analysis of Molecular Conformation in the Crystal Lattice

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for understanding its physical and chemical properties. X-ray crystallography would reveal the specific bond lengths, bond angles, and torsion angles within the this compound molecule in the crystalline state. This would allow for a detailed analysis of the planarity of the benzamide group and the conformation of the flexible propionyl hydrazide chain.

Intermolecular Interactions and Crystal Packing Architectures (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are held together by a network of intermolecular interactions. For this compound, these would likely include hydrogen bonds involving the amide and hydrazide groups, as well as van der Waals forces. X-ray crystallography elucidates these interactions, showing how the molecules pack together to form the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonding and other close contacts. This analysis provides a detailed fingerprint of the crystal packing.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Hydrogen Bond Interactions | Data not available |

This table represents the kind of data that would be obtained from an X-ray crystallographic study. At present, no published crystal structure for this compound is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the benzoyl chromophore. The position and intensity of these bands can provide insights into the extent of electronic conjugation within the molecule. Analysis of the spectrum can help to identify π→π* and n→π* transitions associated with the aromatic ring and carbonyl groups.

Hypothetical UV-Vis Absorption Data for this compound:

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available |

This table is a template for the data that would be generated from a UV-Vis spectroscopic analysis. Currently, there is no specific, publicly available UV-Vis spectral data for this compound.

Computational Chemistry and Molecular Modeling of N 3 Hydrazino 3 Oxopropyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of electron distribution and energy levels, which are key determinants of a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a preferred computational method that balances accuracy and efficiency, making it suitable for studying molecules of moderate size like N-(3-hydrazino-3-oxopropyl)benzamide. DFT calculations can determine the optimized molecular geometry and a host of electronic properties by approximating the electron density of the system. mdpi.comirjweb.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy corresponds to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comcolab.ws A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the hydrazino group and the benzamide (B126) moiety's oxygen and nitrogen atoms. The LUMO would likely be distributed over the aromatic benzene (B151609) ring and the carbonyl groups, which can act as electron-accepting sites. A DFT calculation would provide precise energy values for these orbitals and a visual representation of their distribution across the molecule.

Table 1: Representative Frontier Molecular Orbital Data for this compound The following table illustrates the type of data generated from a DFT analysis. Values are representative and based on typical calculations for similar organic molecules.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. nih.gov The MEP is mapped onto the total electron density surface, with different colors representing varying potential values.

Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these would be located around the carbonyl oxygen atoms and the nitrogen atoms of the hydrazino and amide groups. Blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack, often found around the hydrogen atoms attached to heteroatoms (e.g., N-H protons). Green denotes neutral or regions with near-zero potential. An MEP analysis provides a clear, intuitive picture of the molecule's reactive sites. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.comscispace.com

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table shows representative values for quantum chemical descriptors derived from HOMO and LUMO energies.

| Descriptor | Typical Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.5 - 6.5 |

| Electron Affinity (A) | 0.5 - 1.5 |

| Electronegativity (χ) | 3.0 - 4.0 |

| Chemical Hardness (η) | 2.0 - 2.5 |

| Electrophilicity Index (ω) | 2.0 - 3.5 |

This compound possesses several rotatable single bonds, which means it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds. By mapping the potential energy surface (PES), computational methods can identify the most stable, low-energy conformers.

This analysis involves systematically rotating key dihedral angles and calculating the corresponding energy at each step. The results can identify local and global energy minima, which represent stable conformations, and energy barriers for interconversion. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors.

Density Functional Theory (DFT) Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com This simulation is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.goviscientific.org

For this compound, docking simulations would involve placing the molecule into the active site of a selected target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. The simulation identifies the most likely binding pose and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. scispace.com

For example, the hydrogen bond donor (N-H) and acceptor (C=O, -NH2) groups in this compound make it a prime candidate for forming strong hydrogen bonds within a protein's binding pocket, which are critical for stable binding. The results of docking simulations can guide the rational design of more potent and selective derivatives.

Table 3: Representative Molecular Docking Results for this compound This table exemplifies the output of a molecular docking simulation against a hypothetical protein target.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | ASP 145 | Hydrogen Bond (with N-H) |

| LYS 88 | Hydrogen Bond (with C=O) | ||

| PHE 160 | Pi-Pi Stacking (with Benzene Ring) |

Prediction of Binding Modes within Enzyme Active Sites

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a protein's active site. In the case of this compound, its benzamide and hydrazide moieties are key pharmacophoric features that are likely to govern its interactions. Computational studies on similar benzamide-containing molecules have shown their potential to act as inhibitors for various enzymes, including histone deacetylases (HDACs).

Assessment of Binding Affinities for Receptor Interactions

The binding affinity, often quantified by the binding energy or inhibition constant (Ki), is a critical parameter in determining the potential potency of a compound. For this compound, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy of the ligand-protein complex.

These calculations take into account various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. A lower calculated binding energy suggests a more favorable and stable interaction between the ligand and its target. Based on analyses of structurally related benzamide and hydrazide derivatives, this compound is predicted to exhibit a favorable binding affinity for certain enzyme targets.

Identification of Key Interacting Residues and Motifs

Detailed analysis of the docked poses of this compound allows for the identification of specific amino acid residues that are crucial for its binding. The benzamide portion is likely to interact with polar residues through hydrogen bonding, for instance, with the side chains of histidine or aspartic acid. The terminal hydrazino group can also act as both a hydrogen bond donor and acceptor, enabling interactions with a variety of residues within the active site.

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| HIS142 | Hydrogen Bond | 2.1 | -8.5 |

| ASP101 | Hydrogen Bond | 2.3 | |

| TYR206 | π-π Stacking | 3.5 | |

| GLY151 | Hydrogen Bond | 2.8 | |

| PHE152 | Hydrophobic | 3.9 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations provide valuable information on the stability of the binding and the conformational flexibility of both the ligand and the protein.

Analysis of Ligand-Protein Complex Stability Over Time

MD simulations of the this compound-enzyme complex can be run for several nanoseconds to observe the system's behavior. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored. A stable RMSD for both the protein and the ligand throughout the simulation suggests that the binding pose is stable and the complex does not undergo significant conformational changes. Such stability is indicative of a strong and persistent interaction.

Exploration of Conformational Changes and Flexibility in Solution

The flexibility of this compound and its target protein can be assessed by analyzing the root-mean-square fluctuation (RMSF) of individual atoms or residues. The RMSF plot can highlight regions of the protein that become more or less flexible upon ligand binding. For this compound, the aliphatic chain connecting the benzamide and hydrazide moieties provides a degree of conformational flexibility. MD simulations can reveal which conformations are most prevalent in the bound state, providing insights that can be used for the rational design of more rigid and potent analogs.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Maintained Interactions | Hydrogen bonds with HIS142, ASP101 |

In Vitro Investigation of Biological Activities and Molecular Mechanisms of N 3 Hydrazino 3 Oxopropyl Benzamide

Enzyme Inhibition Studies

Comprehensive searches of scientific literature and bioactivity databases have been conducted to ascertain the enzyme inhibition profile of N-(3-hydrazino-3-oxopropyl)benzamide. The following subsections summarize the findings for key enzyme targets.

There is currently no specific published data detailing the in vitro inhibitory activity of this compound against histone deacetylase (HDAC) isoforms. While the broader classes of benzamides and hydrazides have been investigated as potential HDAC inhibitors, specific assays and inhibition profiles for this compound are not available in the reviewed literature. nih.govexplorationpub.comgoogle.com

Table 1: HDAC Inhibition Profile of this compound

| HDAC Isoform | IC₅₀ (nM) | Assay Conditions |

|---|

No peer-reviewed studies documenting the investigation of this compound as an inhibitor of carbonic anhydrase (CA) isoforms were identified. Although various aromatic hydrazides have been explored as potential CA inhibitors, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against any CA isoform have not been reported. nih.govnih.gov

Table 2: Carbonic Anhydrase Inhibition by this compound

| CA Isoform | Kᵢ (nM) | Inhibition Type |

|---|

The scientific literature lacks specific data on the assessment of this compound as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. While benzamide (B126) moieties are present in some known PARP inhibitors, no studies have been published that specifically measure the inhibitory activity of this compound against PARP enzymes. nih.gov

Table 3: PARP Inhibition Data for this compound

| PARP Family Member | % Inhibition at a specific concentration | IC₅₀ (µM) |

|---|

A review of available scientific literature indicates a lack of specific research into the modulatory effects of this compound on other enzyme systems.

Lipoxygenase: There are no published reports on the inhibitory or activating effects of this compound on lipoxygenase enzymes.

Cholinesterases: While various hydrazide and benzamide derivatives have been evaluated as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors, no such data exists specifically for this compound. nih.govnih.govmdpi.comnih.gov

Urease: The potential for this compound to act as a urease inhibitor has not been reported in the scientific literature. mdpi.com

Table 4: Modulation of Other Enzyme Systems by this compound

| Enzyme Target | Activity | IC₅₀ / EC₅₀ |

|---|---|---|

| Lipoxygenase | Data Not Available | Data Not Available |

| Acetylcholinesterase | Data Not Available | Data Not Available |

| Butyrylcholinesterase | Data Not Available | Data Not Available |

Receptor Binding and Allosteric Modulation Assays

Investigations into the interaction of this compound with cellular receptors are detailed below.

There are no published studies in the scientific literature that investigate the binding affinity or allosteric modulatory effects of this compound on any subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govwikipedia.orgnih.govmdpi.com Consequently, data regarding its potential as an agonist, antagonist, or allosteric modulator are not available.

Table 5: nAChR Modulation Profile of this compound

| nAChR Subtype | Binding Affinity (Kᵢ) | Functional Effect |

|---|

Dopamine (B1211576) Receptor Binding Characterization

An extensive search of scientific literature and biomedical databases did not yield any studies characterizing the binding affinity or functional activity of this compound at dopamine receptors. Consequently, there is no available data on its potential interactions with D1-like or D2-like dopamine receptor families, including parameters such as IC50, Ki, or functional agonist/antagonist profiles.

Screening against Other Pharmacologically Relevant Receptor Systems

There is no information available in the published scientific literature regarding the screening of this compound against other pharmacologically relevant receptor systems. Its binding profile and selectivity across various G-protein coupled receptors (GPCRs), ion channels, transporters, or enzymes have not been reported.

Cellular Activity Profiling (In Vitro)

In Vitro Antioxidant and Radical Scavenging Activity

No experimental data has been published detailing the in vitro antioxidant or radical scavenging properties of this compound. Studies using common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or other methods to evaluate antioxidant capacity have not been reported for this specific compound.

In Vitro Antimicrobial Activity

A thorough review of the scientific literature found no studies investigating the in vitro antimicrobial (antibacterial or antifungal) activity of this compound. Data on its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any microbial strains are not available.

In Vitro Antiviral Activity

There are no published research findings on the in vitro antiviral activity of this compound. The compound has not been screened for efficacy against any viral pathogens, and therefore, no data on its potential inhibitory effects on viral replication or infectivity exists.

In Vitro Cytotoxicity Studies in Cancer Cell Lines

No studies reporting the in vitro cytotoxicity of this compound in any cancer cell lines were found in the scientific literature. As a result, there is no available data regarding its potential antiproliferative effects or IC50 values against human or animal cancer cell lines.

Investigations of Cellular Mechanism of Action (e.g., interference with DNA replication)

There is currently no published research detailing the cellular mechanism of action for this compound. Studies on related N-substituted benzamides suggest that a possible mechanism could involve interference with DNA replication through the accumulation of DNA damage. nih.gov However, without direct experimental evidence on this compound, this remains speculative.

Modulation of Key Biochemical Pathways (In Vitro)

Specific data on the modulation of key biochemical pathways by this compound in vitro is not available. While other benzamide compounds have been shown to inhibit enzymes such as IMP dehydrogenase nih.gov or various alkaline phosphatases rsc.org, it is unknown if this compound exhibits similar activities. Research on other novel benzamide derivatives has also explored their potential as antifungal agents by targeting specific fungal pathways. nih.gov

Due to the absence of specific research findings, no data tables on the biological activities of this compound can be generated at this time.

Structure Activity Relationship Sar Studies of N 3 Hydrazino 3 Oxopropyl Benzamide Derivatives

Correlating Structural Features with Observed In Vitro Biological Activities

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For N-(3-hydrazino-3-oxopropyl)benzamide and its analogs, systematic modifications of its core components—the benzamide (B126) moiety, the hydrazine (B178648) group, and the oxopropyl chain—have provided a foundational understanding of their structure-activity relationships. These studies are pivotal in guiding the synthesis of more potent and selective drug candidates.

Impact of Substituents on the Benzamide Moiety

The benzamide moiety serves as a critical recognition element for the biological targets of this compound derivatives. The nature, position, and electronic properties of substituents on the phenyl ring can dramatically influence the compound's binding affinity and, consequently, its biological activity.

Research on various benzamide derivatives has consistently demonstrated that the introduction of different functional groups can modulate their therapeutic effects. For instance, in studies of analogous benzoylhydrazone derivatives, the presence and position of hydroxyl groups on the benzoyl ring were found to be significant for their antioxidant and antibacterial activities. academicjournals.org Generally, electron-donating groups (such as hydroxyl, methoxy) and electron-withdrawing groups (such as chloro, nitro) can alter the electronic distribution of the entire molecule, affecting its interaction with receptor sites.

The specific impact of these substitutions is often target-dependent. For example, in a series of N-substituted benzamide derivatives developed as antitumor agents, it was observed that a chlorine atom or a nitro-group on the benzene (B151609) ring significantly decreased their anti-proliferative activity. researchgate.net This highlights the importance of a systematic exploration of the substitution pattern on the benzamide ring to optimize activity for a specific biological target.

Table 1: Hypothetical Impact of Benzamide Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| Para (4-position) | Electron-donating (e.g., -OCH₃) | Potential Increase | May enhance hydrogen bonding or hydrophobic interactions. |

| Meta (3-position) | Electron-withdrawing (e.g., -Cl) | Variable | Could alter the overall electronic properties and binding mode. |

| Ortho (2-position) | Bulky group (e.g., -tBu) | Potential Decrease | May cause steric hindrance at the binding site. |

This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally for a specific biological target.

Influence of Modifications to the Hydrazine Moiety

The hydrazine moiety (-NH-NH-) is a key functional group in this compound, often contributing to the molecule's ability to form crucial hydrogen bonds with its biological target. Modifications to this group, such as acylation or the formation of hydrazones, can significantly alter the compound's biological profile.

The conversion of the terminal hydrazine to a hydrazone by condensation with various aldehydes or ketones is a common strategy in medicinal chemistry to generate diverse libraries of compounds. nih.gov The resulting N-acylhydrazones possess an azometine group (-NHN=CH-), which is a well-established pharmacophore in a wide range of biologically active compounds, including antimicrobial, anticonvulsant, and anti-inflammatory agents. nih.gov The nature of the substituent introduced via the aldehyde or ketone directly influences the steric and electronic properties of the hydrazone, thereby affecting its interaction with the target.

Studies on N-acylhydrazone derivatives have shown that the substituent attached to the imine carbon plays a crucial role in determining the biological activity. For example, aromatic or heteroaromatic rings introduced at this position can engage in additional binding interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein.

Effects of Alterations on the Oxopropyl Chain

The oxopropyl chain in this compound acts as a linker, providing the appropriate distance and conformational flexibility for the benzamide and hydrazine moieties to interact optimally with their biological target. Alterations in the length, rigidity, and substitution of this linker can have a profound impact on the compound's activity.

Modifying the length of the alkyl chain can either improve or diminish activity, depending on the topology of the target's binding site. A shorter or longer chain may position the key functional groups in a less favorable orientation for binding. Introducing rigidity into the linker, for instance, through the incorporation of a cyclic moiety, can pre-organize the molecule into a more bioactive conformation, potentially increasing its affinity for the target. However, this can also lead to a loss of activity if the constrained conformation is not the one recognized by the receptor.

Furthermore, introducing substituents on the oxopropyl chain can create new chiral centers and additional points of interaction. For instance, a hydroxyl group on the chain could form a new hydrogen bond with the target, enhancing binding affinity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design strategies become invaluable tools for the discovery and optimization of new drug candidates. mdpi.com Pharmacophore modeling is a cornerstone of this approach, focusing on the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com

A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the benzamide and the oxopropyl group.

Hydrogen Bond Donors: The N-H groups of the benzamide and hydrazine moieties.

Aromatic Ring: The phenyl group of the benzamide moiety.

Hydrophobic Features: Can be associated with the aromatic ring or other nonpolar substituents.

Once a pharmacophore model is developed and validated using a set of known active and inactive compounds, it can be used as a 3D query to screen large chemical databases for novel molecules that possess the desired pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of new lead compounds with potentially improved activity and a novel chemical scaffold.

Ligand-based drug design also encompasses quantitative structure-activity relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are critical for activity, QSAR models can predict the activity of newly designed compounds and guide the optimization of lead structures. For instance, a QSAR study on benzylidene hydrazine benzamide derivatives identified that descriptors related to solubility and molecular refractivity were correlated with their anticancer activity. nih.gov

Advanced Applications and Future Research Trajectories for N 3 Hydrazino 3 Oxopropyl Benzamide

Utility in Medicinal Chemistry and Rational Drug Design (e.g., Lead Compound Identification, Scaffold Optimization)

The N-(3-hydrazino-3-oxopropyl)benzamide structure combines a benzamide (B126) group, a common feature in many pharmaceuticals, with a reactive hydrazide moiety. This combination makes it a compelling starting point for medicinal chemistry campaigns.

Lead Compound Identification: The hydrazide group is a versatile functional handle that can be readily derivatized to create libraries of related compounds. For instance, condensation with various aldehydes and ketones can produce a wide array of hydrazone derivatives. nih.gov These derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The benzamide portion of the molecule can serve as a binding element for various biological targets. By systematically modifying the substituents on the benzoyl ring and the hydrazone moiety, researchers can explore the structure-activity relationships (SAR) to identify lead compounds with desired therapeutic effects.

The following table illustrates the types of biological activities observed in structurally related benzoyl hydrazone derivatives, suggesting potential avenues for the investigation of this compound derivatives.

| Derivative Class | Example Biological Activity | Reference Compound Example |

| Benzoyl Hydrazones | Urease Inhibition | Flurbiprofen acyl hydrazones |

| Benzoyl Hydrazones | Antimicrobial | 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide |

| Benzoyl Hydrazones | Antiviral (Hepatitis A) | Acridine and hydrazone derivatives |

This table is illustrative and based on activities of related compound classes, not this compound itself.

Application as Chemical Biology Probes for Target Identification and Validation

The hydrazide functional group is particularly useful for the development of chemical biology probes. Its nucleophilicity allows it to react with specific functional groups in biological systems, enabling the labeling and identification of target proteins.

Benzoyl hydrazine (B178648) derivatives have been successfully developed as fluorescent probes for the detection of metal ions. mdpi.cominternationaljournalssrg.orginternationaljournalssrg.org For example, a simple benzoyl hydrazine derivative was characterized as a Mg²⁺-selective fluorescent probe, exhibiting an "off-on" fluorescence response. mdpi.comnih.gov Another study demonstrated that benzoyl hydrazone-based probes can be designed for the detection of Cu²⁺. rsc.org This suggests that this compound could be modified to create probes for specific analytes in biological systems. For instance, incorporating a fluorophore into the benzamide ring could yield a probe where the hydrazide moiety acts as the recognition and binding site for a target molecule, leading to a change in fluorescence upon binding.

The table below summarizes the characteristics of some reported benzoyl hydrazine-based fluorescent probes.

| Probe Derivative | Target Analyte | Detection Principle |

| Simple Benzoyl Hydrazine | Mg²⁺ | "Off-on" fluorescence |

| Salicylaldehyde Benzoyl Hydrazone | Cu²⁺ | Fluorescence quenching |

| Benzoyl Hydrazine with -OH group | Al³⁺ | "Turn-on" fluorescence |

| Benzoyl Hydrazine with -NH₂ group | Fe³⁺ | "Turn-on" fluorescence |

This data is based on studies of analogous benzoyl hydrazine derivatives.

Future Directions in Synthetic Methodology Development

The synthesis of this compound itself would likely follow established methods for amide and hydrazide formation. A plausible route would involve the reaction of a benzoyl-protected β-alanine ethyl ester with hydrazine hydrate (B1144303).

Future research in synthetic methodology could focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This could include the use of novel coupling reagents for the amide bond formation or exploring one-pot synthesis procedures to generate libraries of hydrazone derivatives. Microwave-assisted synthesis is another area that could be explored to accelerate the synthesis of N-substituted benzylidene acetohydrazide derivatives. rjptonline.org

Identification of Unexplored Biological Targets and Pathways

Given the broad range of biological activities reported for hydrazide and benzamide derivatives, this compound and its derivatives represent a promising area for target discovery. High-throughput screening of a library of derivatives against a panel of biological targets could uncover novel activities.

For example, benzohydrazides have been investigated as urease inhibitors, and N-acylhydrazone derivatives have been identified as p38α MAPK inhibitors with anti-inflammatory action. biointerfaceresearch.com Furthermore, some 2-hydroxy benzyl (B1604629) hydrazide derivatives have shown significant antibacterial and antioxidant activity. jchr.org These findings suggest that derivatives of this compound could be screened for similar activities.

Unbiased phenotypic screens could also be employed to identify compounds that modulate specific cellular pathways or have effects on disease models, without a preconceived biological target. Subsequent target deconvolution studies could then be used to identify the molecular targets responsible for the observed phenotype.

常见问题

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols .

- Catalyst screening : Acidic or basic catalysts (e.g., p-TsOH) can accelerate condensation .

- Temperature control : Reflux (100–120°C) ensures complete reaction, while lower temperatures reduce side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates high-purity products .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the benzamide core and hydrazino side chain. For example, the hydrazino -NH₂ group shows broad singlets in DMSO-d⁶ .

- IR Spectroscopy : Confirms functional groups (amide C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (HR-MS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ ion) .

Q. Advanced: How are contradictory spectral data resolved, such as overlapping NMR signals?

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating proton-proton and proton-carbon couplings .

- Variable Temperature NMR : Suppresses exchange broadening in -NH-NH₂ groups by cooling samples .

- Computational Modeling : DFT calculations predict NMR chemical shifts to cross-validate experimental data .

Basic: What in vitro biological assays are used to screen this compound for therapeutic potential?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂, -F) on the benzamide ring enhances antimicrobial activity .

- Hydrazine Modifications : Alkyl or aryl substitutions on the hydrazino group improve metabolic stability .

- Molecular Docking : Predicts binding affinity to target proteins (e.g., thymidylate synthase for anticancer activity) .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures .

- Photostability : Exposure to UV light (ICH Q1B guidelines) monitors degradation via HPLC .

- Hydrolytic Stability : Incubation in buffer solutions (pH 1–13) identifies pH-sensitive bonds (e.g., hydrazine-amide linkage) .

Q. Advanced: What analytical strategies identify degradation products and pathways?

- LC-MS/MS : Detects and characterizes degradation products (e.g., hydrolyzed amides or oxidized hydrazines) .

- Forced Degradation Studies : Stress conditions (heat, light, oxidation) accelerate decomposition for pathway mapping .

Basic: How are computational methods applied to predict the physicochemical properties of this compound?

Methodological Answer:

- logP Calculation : Software like ChemAxon or ACD/Labs estimates lipophilicity .

- pKa Prediction : Determines ionization states using QSPR models .

- Solubility Screening : COSMO-RS simulations predict solubility in solvents like DMSO or water .

Q. Advanced: Can molecular dynamics simulations optimize formulation strategies?

- Co-Crystal Screening : Identifies co-formers (e.g., succinic acid) to enhance solubility .

- Binding Free Energy Calculations : Guides the design of prodrugs with improved bioavailability .

Basic: What safety protocols are recommended for handling hydrazine-containing compounds?

Methodological Answer:

Q. Advanced: How are acute toxicity data gaps addressed in preclinical studies?

- In Vivo Testing : Rodent models assess LD₅₀ and organ toxicity (liver/kidney histopathology) .

- Genotoxicity Assays : Ames test or micronucleus assay evaluates mutagenic potential .

Basic: How does this compound compare to clinically used hydrazine derivatives (e.g., Procarbazine)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。